N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]indolizine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(13-11-14-5-3-4-9-22(14)12-13)19-8-10-23-18(25)15-6-1-2-7-16(15)20-21-23/h1-7,9,11-12H,8,10H2,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMLGGQZTCLVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CN4C=CC=CC4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of Anthranilamide
Benzotriazinone (3 ) is prepared by diazotizing anthranilamide (2 ) with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C, followed by neutralization with sodium hydroxide (NaOH). This method yields 3 in 78–85% purity after crystallization from methanol. Alternative routes using anthranilhydrazide (4 ) under similar conditions provide 3 in moderate yields (60–65%).
Key spectral data for benzotriazinone (3):
Ethylamine Side-Chain Introduction
Benzotriazinone 3 undergoes N-alkylation with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 100°C. This chemoselective reaction affords 2-(4-oxobenzo[d]triazin-3(4H)-yl)ethylamine (5 ) in 72% yield.
Optimization Note:
Synthesis of Indolizine-2-Carboxylic Acid
The indolizine-2-carboxylic acid precursor is synthesized via cyclization and hydrolysis.
Cyclocondensation of Pyrrole Derivatives
Methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate (6 ) is prepared by reacting pyrrole-2-carboxylic acid with methyl 2-chloroacrylate in dichloroethane, catalyzed by tosyl chloride (TsCl) and triethylamine (TEA). Refluxing for 1.5 hours yields 6 as an oil (68% yield).
Key spectral data for **6 :
Ester Hydrolysis to Carboxylic Acid
Compound 6 is hydrolyzed with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 4 hours, yielding indolizine-2-carboxylic acid (7 ) in 89% yield.
Amide Coupling Strategies
The final step conjugates 5 and 7 via amide bond formation.
Azide-Mediated Coupling
Hydrazide 7a (derived from 7 ) is converted to acyl azide 8a using NaNO₂/HCl at 0°C. 8a reacts with 5 in ethyl acetate, yielding the target compound in 65% yield after purification.
Carbodiimide Coupling
A more efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). 5 and 7 react at room temperature for 12 hours, achieving 82% yield.
Comparative Table: Coupling Method Efficiencies
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Azide coupling | NaNO₂, HCl | 65 | 95 |
| EDC/HOBt | EDC, HOBt, DCM | 82 | 98 |
Spectral Characterization of the Target Compound
N-(2-(4-Oxobenzo[d]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide exhibits:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (t, 1H, NH), 8.10 (d, 1H, triazine), 7.92 (s, 1H, indolizine), 7.60–7.45 (m, 4H, aromatic), 3.85 (q, 2H, CH₂NH), 3.20 (t, 2H, triazine-CH₂), 2.95 (t, 2H, indolizine-CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.1 (amide C=O), 166.3 (triazine C=O), 155.9 (triazine), 141.2–118.4 (aromatic carbons).
- IR (cm⁻¹): 3280 (N-H), 1675 (C=O amide), 1605 (C=N triazine).
Reaction Optimization and Challenges
Chemoselectivity in N-Alkylation
Competing O-alkylation is suppressed by using DMF as a polar aprotic solvent and maintaining temperatures ≥100°C.
Purification Challenges
Silica gel chromatography (heptane/ethyl acetate gradient) resolves residual di-alkylated byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Shares the benzotriazine core structure and exhibits similar reactivity.
Indole Derivatives: Compounds like indole-3-carboxaldehyde share the indolizine moiety and have comparable biological activities.
Uniqueness
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide is unique due to its combined indolizine and benzotriazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H16N4O3
- Molecular Weight : 324.33 g/mol
- CAS Number : 440331-96-4
This compound features a unique combination of indolizine and triazine moieties, which are known for their diverse biological activities.
Mechanisms of Biological Activity
Research indicates that compounds containing the oxobenzo[d][1,2,3]triazin moiety exhibit significant biological activities, particularly in neuroprotection and inhibition of specific enzymes related to neurodegenerative diseases.
Enzyme Inhibition
A study focusing on similar triazine derivatives demonstrated potent inhibitory effects against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer's disease pathology. The compound's structure suggests it may interact with both the catalytic and peripheral anionic sites of AChE, leading to mixed-type inhibition .
Neuroprotective Effects
The neuroprotective potential of related compounds has been highlighted in studies where they demonstrated significant protective effects against oxidative stress in neuronal cell lines (e.g., PC12 cells). This was attributed to their ability to scavenge reactive oxygen species and modulate apoptotic pathways .
Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized various derivatives of oxobenzo[d][1,2,3]triazin and evaluated their biological activity. Among these derivatives, some exhibited high AChE inhibitory activity and neuroprotective effects against H₂O₂-induced oxidative stress .
| Compound | AChE Inhibition (%) | Neuroprotective Activity |
|---|---|---|
| 6j | 85 | High |
| 6i | 70 | Moderate |
This indicates that the structural modifications on the triazine core can significantly influence biological activity.
Study 2: Antitumor Activity
Another research effort explored indolizines containing triazine moieties as potential antitumoral agents. The study reported that these compounds inhibited mitotic events in cancer cell lines, suggesting a mechanism that disrupts cell division processes crucial for tumor growth .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
- Acetylcholinesterase Inhibition : Potential treatment for Alzheimer's disease.
- Neuroprotection : Protective effects against oxidative stress.
- Antitumor Properties : Inhibition of cancer cell proliferation.
Q & A
Basic Synthesis Methodologies
Q: What are the established synthetic routes for synthesizing N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide? A: The synthesis typically involves three key steps (Table 1):
Formation of the 4-oxobenzo[d][1,2,3]triazinone core : Cyclization of anthranilic acid derivatives using acidic or basic conditions.
Ethyl linker introduction : Alkylation with ethyl halides or Mitsunobu reactions.
Amide coupling : Reaction of the ethyl-linked intermediate with indolizine-2-carboxylic acid using coupling agents like EDCI or DCC in the presence of a base (e.g., DMAP) .
Critical optimization parameters : Temperature control during cyclization (60–80°C) and stoichiometric ratios during coupling (1:1.1 molar ratio of acid to amine).
| Step | Reagents/Conditions | Key Challenges |
|---|---|---|
| Core formation | H2O2/HCOOH, reflux | Avoiding over-oxidation |
| Ethylation | Ethyl bromide, K2CO3, DMF | Regioselectivity |
| Amidation | EDCI, DMAP, DCM | Purity of final product |
Structural Characterization
Q: What analytical techniques are essential for confirming the structure and purity of this compound? A:
- NMR spectroscopy : 1H/13C NMR to verify proton environments (e.g., indolizine aromatic signals at δ 7.2–8.5 ppm, triazinone carbonyl at δ 165–170 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays).
- X-ray crystallography (if crystals form): Resolves stereochemical ambiguities; triazinone ring planarity and indolizine conformation are critical .
Biological Activity Screening
Q: How can researchers evaluate the antimicrobial and anticancer potential of this compound? A:
- Antimicrobial assays :
- MIC determination : Against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assay (MIC ≤ 2 µg/mL considered potent) .
- Time-kill kinetics : To distinguish bactericidal vs. bacteriostatic effects.
- Anticancer assays :
Enzyme Inhibition Studies (Advanced)
Q: How to design experiments to assess α-glucosidase or kinase inhibition? A:
- α-Glucosidase inhibition :
- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., GSK-3β). Include staurosporine as a control .
Molecular Docking and Dynamics
Q: What computational strategies predict binding interactions with biological targets? A:
Homology modeling : For targets lacking crystal structures (e.g., GPR139), use Modeller with templates like PDB:3F6Q (sequence identity >30%) .
Docking (AutoDock Vina) : Grid box centered on active site, exhaustiveness = 20. Prioritize poses with hydrogen bonds to triazinone carbonyl.
MD simulations (NAMD) : 100 ns runs in explicit solvent; analyze RMSD (<2 Å stability) and binding free energy (MM-PBSA) .
Addressing In Vitro-In Vivo Discrepancies
Q: How to resolve contradictions between in vitro potency and in vivo efficacy? A:
- Pharmacokinetic profiling :
- Metabolic stability : Liver microsome assays (rat/human) with LC-MS quantification of parent compound .
- Plasma protein binding : Equilibrium dialysis; >90% binding reduces free drug availability.
- Bioavailability enhancement : Nanoformulation (e.g., PLGA nanoparticles) to improve solubility and BBB penetration .
Structure-Activity Relationship (SAR) Analysis
Q: How to systematically explore SAR for this scaffold? A:
- Modification strategy :
- Triazinone ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity.
- Indolizine moiety : Vary substituents (e.g., methyl, methoxy) to modulate lipophilicity (ClogP 2.5–4.0 optimal) .
- Data analysis :
- QSAR models : Use CoMFA/CoMSIA with descriptors like polar surface area and H-bond acceptors.
- Heatmaps : Cluster bioactivity data (e.g., pIC50 vs. logD) .
Metabolic Pathway Elucidation
Q: What methodologies identify major metabolites and metabolic soft spots? A:
- In vitro metabolism :
- Phase I : Incubate with CYP3A4/2D6 isoforms; detect hydroxylated metabolites via UPLC-QTOF.
- Phase II : Glucuronidation/sulfation assays with UDPGA/PAPS cofactors .
- Metabolite identification : MS/MS fragmentation patterns (e.g., loss of 44 Da for CO2 from carboxylic acid metabolites) .
Toxicity Profiling
Q: How to evaluate off-target toxicity and genotoxicity? A:
- hERG inhibition : Patch-clamp assays (IC50 >10 µM desired) .
- Ames test : Salmonella TA98/TA100 strains ± S9 metabolic activation; ≥3-fold increase in revertants indicates mutagenicity.
- Cytotoxicity : Primary hepatocyte viability (LD50 >50 µM acceptable) .
Formulation Challenges
Q: How to address poor aqueous solubility during preclinical development? A:
- Co-solvents : Use DMSO/PEG 400 mixtures (<10% v/v to avoid cellular toxicity).
- Solid dispersion : Spray-drying with HPMCAS-LF (Tg >50°C to prevent crystallization) .
- Salt formation : Screen with HCl or maleic acid; improves dissolution rate by 3–5x .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
